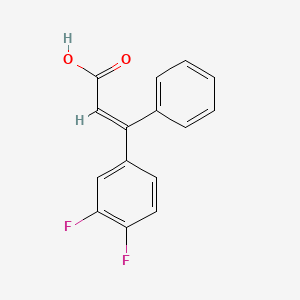

(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid” is a type of organic compound known as a phenylpropenoic acid. These compounds contain a phenyl group attached to a propenoic acid group (a three-carbon chain with a double bond and a carboxylic acid group). In this case, one of the phenyl groups is substituted with two fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain forming the backbone, with a phenyl group and a 3,4-difluorophenyl group attached to the central carbon atom, and a carboxylic acid group attached to the end carbon atom .Chemical Reactions Analysis

As an organic acid, this compound would be expected to undergo reactions typical of carboxylic acids, such as acid-base reactions, esterification, and decarboxylation. The presence of the phenyl and 3,4-difluorophenyl groups could also influence the reactivity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could influence its solubility and boiling/melting points .科学的研究の応用

Palladium-Catalyzed Coupling Reactions

One of the applications involves palladium-catalyzed decarboxylative coupling reactions, where compounds like 2-octynoic acid and phenylpropiolic acid are used with a variety of aryl halides to achieve high reactivities and functional group tolerance (Moon, Jang, & Lee, 2009). This showcases the compound's utility in synthesizing complex organic molecules.

Structural Investigation

Research has also focused on structural investigations using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Such studies provide insights into molecular conformations and intermolecular interactions, enhancing our understanding of molecular stability and reactivity (Venkatesan et al., 2016).

Nonlinear Optical Properties

The compound's variants have been analyzed for their nonlinear optical properties using density functional theory. This research identifies potential applications in the development of materials for optical devices, highlighting significant hyperpolarizability that suggests suitability for future studies of nonlinear optical phenomena (Sheena Mary et al., 2014).

Fluorescence Probes Development

Another application involves the design and synthesis of novel fluorescence probes for detecting reactive oxygen species, demonstrating the compound's relevance in biological and chemical applications (Setsukinai et al., 2003). These probes enable the differentiation and specific detection of various reactive oxygen species, contributing to studies on their roles in biological processes.

Molecular Crystals with Stable Photoluminescence

The compound has been utilized in synthesizing organic molecular crystals with highly stable photoluminescence, indicating its potential in creating materials for optoelectronic applications (Zhestkij et al., 2021). Such materials could have significant implications for display technologies and lighting applications.

Safety and Hazards

将来の方向性

The study of phenylpropenoic acid derivatives is a potentially interesting area of research, given the wide range of biological activities exhibited by these compounds. Future research could involve the synthesis of various derivatives, including “(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid”, and testing their biological activity .

特性

IUPAC Name |

(E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-13-7-6-11(8-14(13)17)12(9-15(18)19)10-4-2-1-3-5-10/h1-9H,(H,18,19)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCAKPXQDNQYJW-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)O)/C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)

![1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2743892.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)

![4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2743896.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide](/img/structure/B2743897.png)

![2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743898.png)

![4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2743900.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2743901.png)

![ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2743906.png)

![2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2743913.png)